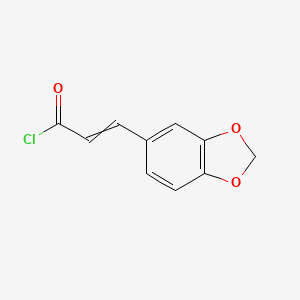
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE
描述
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE is an organic compound that belongs to the class of benzodioxole derivatives. This compound is characterized by the presence of a benzodioxole ring attached to a prop-2-enoyl chloride group. It is commonly used in organic synthesis due to its reactivity and ability to form various derivatives.
属性
分子式 |
C10H7ClO3 |
|---|---|
分子量 |
210.61 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H7ClO3/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2 |
InChI 键 |
WBJQTHIVYWAEDD-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE typically involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with acryloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more robust and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions: (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Addition Reactions: Catalysts such as palladium or platinum may be used to facilitate addition reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution.
Hydroxy and Alkoxy Derivatives: Formed through addition reactions.
Carboxylic Acids and Alcohols: Formed through oxidation and reduction, respectively.
科学研究应用
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of (2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE involves its reactivity towards nucleophiles and electrophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The benzodioxole ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
(2E)-3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL CHLORIDE can be compared with other benzodioxole derivatives, such as:
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enal: Similar structure but with an aldehyde group instead of an acyl chloride.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-enitrile: Contains a nitrile group, leading to different reactivity and applications.
3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ol: Features a hydroxyl group, making it less reactive than the acyl chloride derivative.
The uniqueness of this compound lies in its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


